4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities .
Scientific Research Applications
4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to the function of their targets . These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The specific impact on bioavailability would depend on factors such as the compound’s stability, its interactions with transport proteins, and its susceptibility to metabolic enzymes.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Future Directions
The future directions in the research of thiazole derivatives like “4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” could involve the design and development of new compounds with improved biological activities and lesser side effects . Further studies could also focus on understanding the detailed mechanism of action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then acetylated and coupled with benzoyl chloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and dichloromethane, and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities.
Properties
IUPAC Name |
4-acetyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13(2)15-4-8-17(9-5-15)19-12-26-21(22-19)23-20(25)18-10-6-16(7-11-18)14(3)24/h4-13H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGKMMOJKXEUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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